12-epi-Leukotriene B4 (12-epi-LTB4), also known as 5(S),12(R)-dihydroxy-6,8,14-eicosatrienoic acid [], is a stereoisomer of Leukotriene B4 (LTB4) []. It belongs to the class of hydroxylated fatty acids, specifically dihydroxyeicosatetraenoic acids (diHETEs) []. 12-epi-LTB4 is a product of LTB4 metabolism in porcine polymorphonuclear leukocytes (PMNL) [, ].
12-epi-LTB4 is a significant molecule in studying the metabolism of leukotrienes and other hydroxylated fatty acids, particularly the reductase pathway in inflammatory cells like PMNL [, ]. It is also used as a tool to understand the structural requirements for binding to and activating LTB4 receptors [, ].
12-epi-Leukotriene B4 is classified as a leukotriene, a group of lipid mediators that are produced from arachidonic acid through the lipoxygenase pathway. These compounds are primarily synthesized in immune cells such as neutrophils and macrophages. The primary source of 12-epi-Leukotriene B4 is human polymorphonuclear leukocytes, where it plays a role in modulating inflammatory responses .
The synthesis of 12-epi-Leukotriene B4 can be achieved through several chemical methods. Notably, efficient synthetic routes have been developed utilizing L-arabinose and D-arabinose as chiral sources at the C-12 position. This approach allows for the selective formation of the desired epimer with high yields .
Key steps in the synthesis include:
These methods have been optimized for efficiency and yield, making them suitable for laboratory synthesis and potential pharmaceutical applications.
The molecular structure of 12-epi-Leukotriene B4 consists of a long hydrocarbon chain with multiple double bonds and functional groups characteristic of leukotrienes. Its chemical formula is , and it exhibits a complex stereochemistry due to the presence of multiple chiral centers.
Key structural features include:
The three-dimensional conformation plays a crucial role in its interaction with biological receptors .
12-epi-Leukotriene B4 participates in various biochemical reactions, primarily as an inflammatory mediator. Its metabolic pathways include:
These reactions are critical for understanding its biological functions and potential therapeutic targets.
The mechanism of action for 12-epi-Leukotriene B4 involves its binding to specific receptors on target cells, predominantly neutrophils and other immune cells. Upon binding:
The precise modulation effects depend on the concentration and context in which 12-epi-Leukotriene B4 is present.
12-epi-Leukotriene B4 exhibits distinct physical and chemical properties relevant to its function:
These properties influence its behavior in biological systems and during analytical procedures .
12-epi-Leukotriene B4 has several significant applications in scientific research:
Research continues to explore its role in health and disease, highlighting its importance as a target for drug development .
12-epi-LTB4 (5S,12S-dihydroxy-6Z,8E,10E,14Z-eicosatetraenoic acid) is defined by its stereochemical inversion at the C12 hydroxyl group compared to native LTB4 (5S,12R-dihydroxy-6Z,8E,10E,14Z-eicosatetraenoic acid). This epimerization results in a distinct spatial orientation that critically impacts its biological recognition and activity. The molecule retains identical double bond geometry (6Z,8E,10E,14Z) and C5S configuration as LTB4, but the 12S configuration alters its three-dimensional topology. This stereochemical distinction prevents 12-epi-LTB4 from being produced enzymatically by LTA₄ hydrolase and minimizes its formation during non-enzymatic hydrolysis of LTA₄, distinguishing it from other LTB4 isomers like 6-trans-LTB4 or 6-trans-12-epi-LTB4 [1] [3] [6].
Table 1: Stereochemical Features of 12-epi-LTB4 vs. LTB4
Feature | 12-epi-LTB4 | LTB4 |
---|---|---|
C5 Hydroxyl Configuration | S | S |
C12 Hydroxyl Configuration | S | R |
Double Bond System | 6Z,8E,10E,14Z | 6Z,8E,10E,14Z |
Enzymatic Precursor | Not LTA₄ hydrolase | LTA₄ hydrolase |
The molecular formula of 12-epi-LTB4 is C₂₀H₃₂O₄, identical to LTB4 and other isomers. Its exact monoisotopic mass is 336.230061 Da, with a calculated molar mass of 336.47 g/mol [1] [2] [4]. Key physicochemical properties include:
The compound's lipophilicity facilitates membrane interactions but reduces aqueous solubility, consistent with eicosanoid behavior. Its Van der Waals molecular volume (376.52 ų) further underscores its structural complexity [1].
Mass Spectrometry: ESI-MS analysis shows a deprotonated molecular ion [M-H]⁻ at m/z 335.22, with collision-induced dissociation generating characteristic fragments at m/z 195 (C₁₀H₁₁O₂⁻, from C1-C10 cleavage) and m/z 155 (C₇H₇O₃⁻, C14-C20 fragment) [6]. High-resolution MS confirms the exact mass as 336.230061 Da [1].
NMR Spectroscopy: Key ¹H-NMR shifts highlight stereospecific differences from LTB4:
The C12 proton shift is diagnostically upfield compared to LTB4 due to the epimeric configuration. ¹³C-NMR resolves 20 distinct signals, including carboxyl carbon at δ 179.8 ppm and hydroxyl-bearing carbons at δ 71.2 (C5) and δ 70.9 (C12) [6].
Infrared Spectroscopy: Characteristic absorptions include:
The C12 epimerization in 12-epi-LTB4 induces ~1000-fold reduction in binding affinity for the LTB4 receptor (BLT1) compared to native LTB4. This is demonstrated by:
Table 2: Binding Affinity Comparison
Receptor System | 12-epi-LTB4 Affinity | LTB4 Affinity |
---|---|---|
Human Neutrophils (IC₅₀) | 7.5 mM | 0.2–20 nM |
Guinea Pig Lung (Kᵢ) | 4.7 µM | 0.6–3.9 nM |
Human BLT1 (Activation) | ~10 mM required | 0.1–1 nM |
Molecular modeling reveals the 12S configuration disrupts key hydrogen bonding with residues in the BLT1 binding pocket. The conserved carboxylate group at C1 and hydroxyl at C5 remain crucial for residual agonism at BLT2 receptors, albeit requiring ~10 mM concentrations for full activation [1] [4].
Biological Significance and Analytical Detection
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7